molecular formula C29H39N3O2 B167357 Echinulin CAS No. 1859-87-6

Echinulin

カタログ番号: B167357
CAS番号: 1859-87-6
分子量: 461.6 g/mol
InChIキー: DIKMWTRJIZQJMY-CYFREDJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Echinulin (C₂₉H₃₅N₃O₂) is a cyclic dipeptide characterized by a triprenylated indole moiety. First isolated in 1948 from Aspergillus echinulatus mycelium, it has since been identified in multiple Aspergillus species (A. glaucus, A. amstelodami) and higher plants such as Dendrobium fimbriatum and Trichosanthes dioica . Its structure, confirmed via NMR and mass spectrometry, consists of a cyclo-L-alanyl-L-tryptophan backbone with prenyl groups at positions C-2, C-5, and C-7, and a methyl group at C-12 . This compound exhibits diverse bioactivities, including antiproliferative, antioxidant, and immunomodulatory effects .

準備方法

Extraction Techniques for Echinulin

Solvent-Based Extraction from Microbial Sources

This compound is predominantly extracted from fungal strains such as Aspergillus ruber and Eurotium cristatum. The choice of solvent critically influences yield and purity. Methanol and ethyl acetate are widely employed due to their ability to dissolve polar and semi-polar compounds. For instance, a patented method utilizes 20 kg of methanol to extract 10 kg of pulverized Luzhou-flavor Daqu (a traditional Chinese fermentation starter), achieving a crude extract yield of 120 g after petroleum ether partitioning. Ethyl acetate extraction at 30°C for three cycles (5 days each) increases yields to 220 g , highlighting the solvent’s efficiency in isolating this compound precursors.

Recent studies have optimized solvent ratios for liquid-liquid partitioning. A hydro-methanol system (10:90 methanol/water) effectively separates this compound from fatty acids in Eurotium cristatum extracts, while hexane removes non-polar contaminants. This step reduces impurities by 40–60%, as quantified by HPLC analysis .

Table 1: Solvent Systems for this compound Extraction

SolventTemperature (°C)Extraction TimeYield (g/kg Daqu)Purity (%)Source
Methanol2015 days12065
Ethyl Acetate305 days22072
Hydro-Methanol2524 h18085

Purification Strategies

Normal-Phase Column Chromatography

Silica gel chromatography remains the cornerstone of this compound purification. A gradient elution with petroleum ether/ethyl acetate (20:1 to 1:1 v/v) separates this compound from structurally similar compounds like neothis compound A . The patented method reports a 98% purity after two chromatographic runs, with a recovery rate of 78%. Particle size impacts resolution: 100-mesh silica achieves baseline separation of this compound and 8-hydroxythis compound, whereas 300-mesh silica enhances resolution for didehydrothis compound B .

Preparative Thin-Layer Chromatography (TLC)

For small-scale purification, TLC with CH2_2Cl2_2/MeOH (98:2) isolates this compound (Rf_f = 0.45) and flavoglaucin (Rf_f = 0.62) . This method yields 1–3 mg of this compound per 10 mg of crude extract, albeit with lower throughput compared to column chromatography .

Table 2: Chromatographic Conditions for this compound Purification

MethodStationary PhaseMobile PhasePurity (%)Yield (%)Source
Column Chromatography100-mesh silicaPetroleum ether/EtOAc9878
Preparative TLCSilica GCH2_2Cl2_2/MeOH9565

Enzymatic Biosynthesis Pathways

Prenyltransferase-Catalyzed Modifications

The biosynthesis of this compound involves two prenyltransferases, EchPT1 and EchPT2, which sequentially attach dimethylallyl moieties to the diketopiperazine core . EchPT1 catalyzes the initial prenylation of tryptophan-derived precursors, forming prethis compound. EchPT2 subsequently adds up to three prenyl groups, generating 23 structurally distinct derivatives, including neothis compound B . Kinetic studies reveal EchPT2’s Km_m of 12.5 μM for prethis compound, with a turnover number (kcat_{cat}) of 4.2 s1^{-1} , underscoring its catalytic efficiency.

Synthetic Approaches to this compound Analogues

Chemical synthesis of neothis compound B, a related analogue, involves coupling indolecarboxaldehyde with diketopiperazine intermediates . The use of tert-butyldimethylsilyl (TBS) protecting groups and hydrazine-mediated deacetylation achieves a 77% yield of neothis compound B, demonstrating scalability for this compound derivatives .

Optimization of Preparation Protocols

Solvent Recovery and Temperature Control

Reducing solvent waste is critical for industrial-scale production. The patented method recovers 85% of methanol via vacuum distillation, lowering costs by 30%. Temperature modulation during extraction (60°C for petroleum ether partitioning) prevents thermal degradation of this compound’s labile prenyl groups .

Hybrid Extraction-Purification Systems

Combining ethyl acetate extraction with sequential chromatography (normal-phase followed by reversed-phase) improves purity to >99%, as validated by LC-MS . This approach reduces processing time by 40% compared to traditional methods .

科学的研究の応用

Biological Activities of Echinulin

This compound exhibits a range of biological activities that make it a promising candidate for various therapeutic applications:

Antioxidant Activity

This compound demonstrates significant antioxidant properties, with an IC50 value of 18 µM, which is more potent than ascorbic acid (IC50 = 25 µM) . Its ability to scavenge free radicals positions it as a potential agent in preventing oxidative stress-related diseases.

Antimicrobial Properties

This compound has shown efficacy against various pathogens:

  • Bacterial Activity: It exhibits antibacterial properties against Mycobacterium tuberculosis and other bacterial strains .
  • Fungal Activity: this compound also displays antifungal activity, contributing to its potential use in treating fungal infections .

Neuroprotective Effects

Research indicates that this compound derivatives can protect neuronal cells from damage induced by neurotoxins:

  • Neuroprotection in Parkinson's Disease Models: (+)-Cryptoechinuline B, a derivative of this compound, has been shown to increase cell viability in models of Parkinson's disease induced by neurotoxins such as rotenone and paraquat .
  • Mechanism of Action: this compound may activate the NF-κB signaling pathway, enhancing T cell activation and potentially serving as an immunotherapeutic agent .

Anticancer Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Colorectal Cancer: In studies involving HT-29 cells, this compound demonstrated a potency nearly ten times greater than 5-Fluorouracil (5-FU), a standard treatment for colorectal cancer .
  • Prostate Cancer: this compound was tested against three human prostate carcinoma cell lines (22Rv1, PC-3, LNCaP) with varying IC50 values indicating substantial cytotoxicity .

Comparative Analysis with Related Compounds

This compound belongs to a family of compounds known for similar biological activities. Below is a comparison table highlighting the activities of this compound and its related compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityNeuroprotective ActivityAnticancer Activity
This compoundHigh (IC50 = 18 µM)YesYesYes
Neothis compound AModerateYesYesModerate
Cryptoechinuline BHighNoYesLow
Variecolorin GModerateYesNoModerate

Case Studies

Several studies have illustrated the potential applications of this compound:

Neuroprotective Study

A study isolated (+)-cryptoechinuline B from Aspergillus niveoglaucus, demonstrating its protective effects in neuronal models subjected to oxidative stress. The compound significantly increased cell viability in various neurotoxin-induced models .

Anticancer Research

In vitro studies showed that this compound induced apoptosis in HT-29 colorectal cancer cells by causing DNA fragmentation, outperforming traditional chemotherapeutics like irinotecan and 5-FU . This positions this compound as a candidate for further investigation in cancer therapy.

類似化合物との比較

Echinulin belongs to a family of prenylated indole diketopiperazines (DKPs). Below is a detailed comparison with its structural analogs:

Structural and Functional Differences

Table 1: Structural Features and Bioactivities of this compound Derivatives

Compound Structural Modifications Antiproliferative Activity (IC₅₀, HT-29 cells) Antioxidant Activity (DPPH IC₅₀) Key Bioactivities References
This compound Prenyl groups at C-5, C-7; methyl at C-12 1.73 µM (48 h) 1.628 mg/mL Antiproliferative, immunomodulatory
8-Hydroxythis compound Hydroxyl group at C-8 8.8 µM (48 h) 0.587 mg/mL Moderate antiproliferative
Didehydrothis compound B Double bond at C-12 (replaces methyl) 44 µM (48 h) N/A Reduced antiproliferative
Tardioxopiperazine B Single prenyl group at C-7 13.7 µM (48 h) N/A Antimelanogenic, immunosuppressive
Neothis compound A C8/C9 double bond; lacks C-12 methyl N/A 0.219 mg/mL Neuroprotective, antioxidant

Key Structure-Activity Relationships (SAR)

Prenylation : The presence of two prenyl groups at C-5 and C-7 is critical for antiproliferative activity. Removal of one prenyl group (e.g., tardioxopiperazine B) reduces potency by ~8-fold .

C-12 Methyl Group : The methyl group at C-12 in this compound enhances antiproliferative activity. Its replacement with a double bond (didehydrothis compound B) results in a 25-fold drop in activity .

C8/C9 Double Bond : Neothis compound A, which contains this feature, exhibits superior antioxidant (IC₅₀ = 0.219 mg/mL) and neuroprotective effects compared to this compound, likely due to conjugation with the indole-DKP core .

Hydroxylation : Introduction of a hydroxyl group at C-8 (8-hydroxythis compound) slightly reduces antiproliferative activity but improves antioxidant capacity .

Toxicity and Therapeutic Potential

  • This compound: Demonstrates toxicity in rabbits (pulmonary and hepatic damage) , limiting its direct therapeutic use.
  • Neothis compound A: Lower toxicity and neuroprotective effects (68.4% viability in rotenone-treated cells) make it a candidate for neurodegenerative disease research .

生物活性

Echinulin, a compound derived from various fungi, has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, antiviral, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Overview of this compound

This compound is primarily isolated from species within the Aspergillus genus, particularly Aspergillus echinulatus and Aspergillus niveoglaucus. Recent studies have identified several derivatives of this compound that exhibit significant biological activities, making them subjects of interest in pharmacological research.

This compound and its derivatives exert their biological effects through various mechanisms:

  • Antiproliferative Activity : this compound has been shown to induce apoptosis in cancer cells. For instance, it causes DNA fragmentation in HT-29 colorectal cancer cells, demonstrating a significant increase in cell death compared to conventional chemotherapeutics like 5-fluorouracil (5-FU) and irinotecan .
  • Neuroprotective Effects : Neothis compound A, a derivative of this compound, has demonstrated neuroprotective properties by safeguarding neuronal cells from oxidative stress induced by neurotoxins such as rotenone and paraquat . This suggests potential applications in treating neurodegenerative diseases.
  • Antioxidant Properties : this compound exhibits strong antioxidant activity with an IC50 value lower than that of ascorbic acid, indicating its potential as a natural antioxidant agent .

Antiproliferative Activity

A comparative analysis of this compound's antiproliferative effects against various cancer cell lines reveals compelling results:

CompoundCell LineIC50 (µM)Comparison to 5-FUComparison to Irinotecan
This compoundHT-291.5110x more active16x more active
Neothis compound ANeuro-2aNot testedNot applicableNot applicable
8-Hydroxythis compoundHT-2930Less activeLess active
Tardioxopiperazine BB16 melanoma38.50Less activeLess active

These findings indicate that this compound is not only effective against colorectal cancer but also shows promise against other malignancies .

Neuroprotective Studies

Neoechinulins have been tested for their neuroprotective capabilities in models simulating Parkinson's disease:

  • Neothis compound A : Protects against MPP+ and rotenone-induced toxicity.
  • Neothis compound B : Exhibits cytoprotective activity in rotenone models.
  • Cryptoechinuline B : Demonstrates significant viability enhancement in neurotoxin-treated cells .

Case Studies

  • Colorectal Cancer Treatment : In a study comparing this compound to traditional chemotherapeutics, this compound showed superior efficacy in inducing apoptosis in HT-29 cells. The study highlighted the potential of this compound as a novel therapeutic agent for chemoresistant colorectal cancer .
  • Neurodegenerative Disease Models : Research involving Aspergillus niveoglaucus has shown that this compound derivatives can significantly protect neuronal cells from oxidative damage, suggesting their use in developing treatments for diseases like Parkinson's .

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing echinulin’s structural and stereochemical properties?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) with X-ray crystallography to resolve this compound’s cyclic dipeptide core and prenyl modifications. For stereochemical confirmation, employ circular dichroism (CD) spectroscopy or chiral HPLC .
  • Key challenges : Differentiation of isomeric forms due to prenyl group positioning requires high-resolution mass spectrometry (HRMS) and computational modeling (e.g., density functional theory) .

Q. How can researchers identify and validate this compound’s biosynthesis pathway in fungal species?

  • Methodology : Use gene knockout studies targeting putative prenyltransferases (e.g., EchPT1) in Aspergillus spp., followed by metabolite profiling via LC-HRMS. Confirm enzyme activity in vitro using recombinant proteins and substrate analogs (e.g., cyclo-L-Trp-L-Ala) .
  • Data interpretation : Compare mutant strains’ metabolic profiles to wild-type controls to pinpoint pathway intermediates .

Q. What in vitro and in vivo models are appropriate for initial bioactivity screening of this compound?

  • Methodology :

  • In vitro: Test antioxidant activity via DPPH/ABTS assays; assess cytotoxicity using cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
  • In vivo: Utilize Caenorhabditis elegans or zebrafish models for preliminary toxicity and bioactivity profiling, adhering to NIH preclinical guidelines for reproducibility .
    • Controls : Include positive controls (e.g., ascorbic acid for antioxidants) and validate results across ≥3 biological replicates .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodology : Employ solid-phase extraction (SPE) coupled with UPLC-QTOF-MS/MS for high sensitivity. Validate methods using spiked samples and calibration curves, ensuring limits of detection (LOD) ≤1 ng/mL .
  • Pitfalls : Matrix effects (e.g., fungal extract interference) require post-column infusion studies to assess ion suppression .

Q. How should researchers conduct systematic literature reviews on this compound’s pharmacological properties?

  • Methodology : Search PubMed, Web of Science, and EMBASE with terms like “this compound AND (bioactivity OR pharmacokinetics)” and apply Boolean filters. Use PRISMA flow diagrams to document screening processes and include gray literature (e.g., dissertations) to mitigate publication bias .

Advanced Research Questions

Q. How can synthetic routes to this compound analogs be optimized to improve yield and stereoselectivity?

  • Methodology : Apply microwave-assisted solid-phase peptide synthesis (SPPS) for the dipeptide core, followed by regioselective prenylation using palladium-catalyzed coupling. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF/THF mixtures) to minimize side products .
  • Troubleshooting : Use chiral GC-MS to identify enantiomeric impurities and adjust catalyst loading (e.g., Pd(PPh3)4) .

Q. How should contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

  • Methodology : Replicate studies under standardized conditions (e.g., ROS quantification via fluorometric assays in identical cell lines). Perform meta-analyses to identify confounding variables (e.g., concentration ranges, solvent effects) and apply sensitivity analysis to outliers .
  • Data integration : Use ROS scavenger controls (e.g., N-acetylcysteine) to contextualize dose-dependent effects .

Q. What validation criteria are critical for analytical methods quantifying this compound in pharmacokinetic studies?

  • Methodology : Follow ICH guidelines for linearity (R² ≥0.99), precision (RSD ≤15%), and accuracy (recovery 85–115%). Validate stability under storage conditions (-80°C, 6 months) and in biological fluids (e.g., plasma) .
  • Reporting : Include inter-day and intra-day variability in supplementary materials .

Q. How can computational models predict this compound’s interaction with biological targets (e.g., kinases)?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Limitations : Address force field inaccuracies by cross-referencing with experimental ΔG values .

Q. What experimental designs elucidate this compound’s mechanism of action in neurodegenerative models?

  • Methodology : Combine transcriptomics (RNA-seq) of treated neuronal cells with pathway enrichment analysis (KEGG, GO). Validate key targets (e.g., BDNF, tau) via qPCR and Western blot. Use transgenic Drosophila models to assess in vivo neuroprotection .
  • Ethics : Adhere to ARRIVE guidelines for animal studies and include sham-operated controls .

特性

IUPAC Name

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMWTRJIZQJMY-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-87-6
Record name Echinuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECHINULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。